CID 78066164
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78066164” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78066164” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors, automated systems, and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions: The compound “CID 78066164” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
The compound “CID 78066164” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products with enhanced properties.
Wirkmechanismus
The mechanism of action of “CID 78066164” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and triggering a cascade of biochemical events. The detailed understanding of the mechanism of action is crucial for optimizing the compound’s efficacy and safety in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “CID 78066164” include those with comparable chemical structures and properties. These compounds are often studied in parallel to understand their similarities and differences.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C20H19AsIO |
---|---|
Molekulargewicht |
477.2 g/mol |
InChI |
InChI=1S/C20H18AsO.HI/c1-21(15-16-9-3-2-4-10-16)17-11-5-7-13-19(17)22-20-14-8-6-12-18(20)21;/h2-14H,15H2,1H3;1H |
InChI-Schlüssel |
KKKOXHXUHODRLX-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)CC4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.